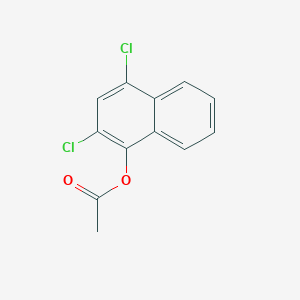
2,4-Dichloronaphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-yl acetate typically involves the acetylation of 2,4-dichloronaphthalene. One common method is the reaction of 2,4-dichloronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the acetate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of 2,4-dichloronaphthoquinone.
Reduction: Formation of 2,4-dichloronaphthalen-1-ol.
Aplicaciones Científicas De Investigación
2,4-Dichloronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloronaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Acetoxynaphthalene: Similar structure but without the chlorine substitutions, leading to different reactivity and applications.
2,4-Dichlorobenzyl acetate: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness
2,4-Dichloronaphthalen-1-yl acetate is unique due to the presence of both chlorine atoms and an acetate group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
5435-74-5 |
|---|---|
Fórmula molecular |
C12H8Cl2O2 |
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
(2,4-dichloronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
Clave InChI |
URYHCDIHHVZKCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
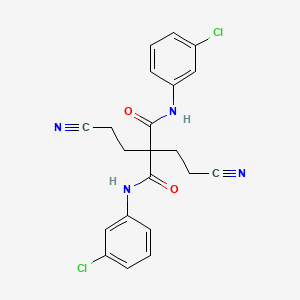

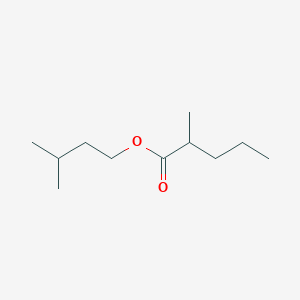
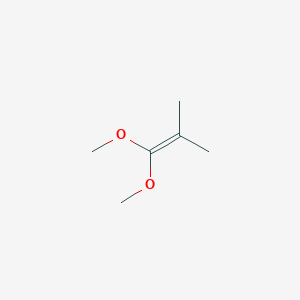
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
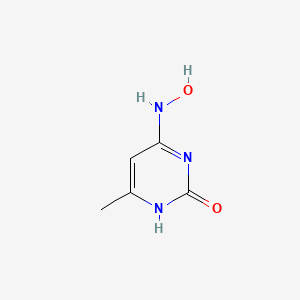

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
